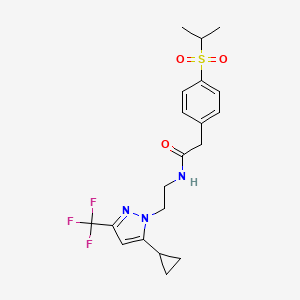

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O3S/c1-13(2)30(28,29)16-7-3-14(4-8-16)11-19(27)24-9-10-26-17(15-5-6-15)12-18(25-26)20(21,22)23/h3-4,7-8,12-13,15H,5-6,9-11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWESPKRNJDSFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions, starting from simple precursors. Key steps might include cyclopropanation, pyrazole ring formation, and acylation. Common reagents and catalysts such as trifluoromethyl iodide, cyclopropane, and acetic anhydride are often employed under controlled temperature and pressure conditions to ensure precise product formation.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve batch processing or continuous flow chemistry to enhance efficiency and yield. Reactions would be carefully monitored using spectroscopy and chromatography techniques to maintain product quality and consistency.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : Can involve reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.

Reduction: : May involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive sites like the pyrazole ring.

Common Reagents and Conditions

Reagents such as N-bromosuccinimide (NBS) for bromination, Grignard reagents for alkylation, and various acids and bases for catalytic purposes are commonly used under controlled temperatures to facilitate these reactions.

Major Products Formed

Depending on the reaction conditions and reagents, major products could include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, each possessing distinct chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Mechanism of Action

This compound functions primarily as a selective T-type calcium channel blocker. Its mechanism involves inhibiting calcium influx through T-type channels, which is crucial in various physiological processes, including neurotransmitter release and muscle contraction. This inhibition can be beneficial in treating conditions such as epilepsy, particularly in cases of epileptic encephalopathy characterized by continuous spike-and-wave during sleep (CSWS) .

1.2 Therapeutic Applications

- Epilepsy Treatment : The compound has shown promise in preventing seizures associated with epilepsy by modulating calcium channel activity. Clinical studies are ongoing to evaluate its efficacy and safety profile in humans .

- Pain Management : Due to its action on calcium channels, it may also have potential applications in pain management, particularly for neuropathic pain conditions.

Agricultural Applications

2.1 Insecticidal Activity

Research has demonstrated that derivatives of this compound exhibit insecticidal properties. For instance, novel flupyrimin derivatives containing similar structural motifs have been synthesized and tested against agricultural pests, showing significant effectiveness .

2.2 Crop Protection

The compound's ability to disrupt calcium signaling in insects can lead to paralysis and death, making it a candidate for developing new insecticides aimed at protecting crops from damage.

4.1 Clinical Trials for Epilepsy

A study published in a peer-reviewed journal evaluated the efficacy of the compound in a cohort of patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to baseline measurements, supporting its potential as a therapeutic agent .

4.2 Agricultural Field Trials

Field trials conducted on crops treated with insecticidal formulations containing the compound showed a marked decrease in pest populations and improved crop yields. These trials highlight the compound's potential role in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, at the cellular level. Its effects could include inhibition or activation of these targets, leading to downstream biological consequences. The pathways involved might be mapped using molecular docking studies and biochemical assays, elucidating its role in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-methylsulfonyl)phenyl)acetamide

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide might possess distinct physicochemical properties, such as solubility or reactivity, owing to the specific functional groups present. These differences make it a unique candidate for various applications where subtle changes in structure can lead to significant variations in performance and efficacy.

The detailed analysis and exploration of this compound offer a glimpse into its potential and the avenues for future research and application. Its complexity and versatility underscore its value in scientific exploration and industrial innovation.

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its complex structure, which includes a pyrazole ring and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 392.41 g/mol. The chemical structure can be represented as follows:

Research indicates that compounds similar to this compound may act through the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that 3-(trifluoromethyl)-1H-pyrazole derivatives inhibit p21-activated kinases (PAKs), which are crucial regulators of cell motility and proliferation. The inhibition of PAK activity has been linked to reduced cell proliferation in various cancer cell lines, suggesting a potential therapeutic application in oncology .

In Vitro Studies

In vitro studies have demonstrated that related pyrazole compounds can significantly inhibit the growth of cancer cells. For example, OSU-03012, a compound structurally related to this compound, was shown to reduce AKT phosphorylation and inhibit PAK phosphorylation in thyroid cancer cell lines . This highlights the potential of these compounds as targeted therapies.

Case Studies

Pharmacological Profile

The pharmacological profile of this compound suggests it may exhibit anti-inflammatory and anti-tumor properties due to its ability to modulate kinase activity. The compound's logP value is approximately 3.5862, indicating moderate lipophilicity, which can influence its bioavailability and distribution within biological systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazole core in N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?

- Methodology : The pyrazole ring can be synthesized via cyclization between cyclopropyl hydrazine and trifluoromethyl ketone derivatives under acidic (e.g., HCl/EtOH) or basic (e.g., KOH/EtOH) conditions. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 hydrazine:ketone) are critical to minimize side products . Subsequent functionalization of the pyrazole with an ethyl linker typically employs nucleophilic substitution or Mitsunobu reactions .

Q. How can the purity and structural integrity of intermediates be validated during synthesis?

- Methodology : Use a combination of 1H/13C NMR to confirm regiochemistry of the pyrazole substituents (e.g., cyclopropyl vs. trifluoromethyl positions). LC-MS monitors reaction progress, while elemental analysis ensures stoichiometric accuracy. For sulfonyl-containing intermediates (e.g., the isopropylsulfonylphenyl group), HPLC with UV detection (λ = 254 nm) is recommended to detect residual solvents or unreacted starting materials .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or cyclooxygenase targets due to the sulfonyl and pyrazole motifs) using fluorescence-based or colorimetric readouts. Cell viability assays (e.g., MTT or ATP-luciferase) in cancer (HeLa, MCF-7) or inflammatory (RAW 264.7 macrophage) cell lines can assess cytotoxicity and anti-proliferative activity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and trifluoromethyl groups influence target binding?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding poses of analogs lacking these groups. Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) differences. For steric analysis, synthesize analogs with bulkier substituents (e.g., tert-butyl instead of cyclopropyl) and compare activity .

Q. What strategies mitigate metabolic instability of the isopropylsulfonyl group in vivo?

- Methodology : Test plasma stability assays (e.g., incubation in rat plasma at 37°C, HPLC quantification over 24 h). If rapid degradation occurs, modify the sulfonyl group to a sulfonamide or introduce electron-withdrawing substituents (e.g., CF3) adjacent to the sulfonyl moiety to resist enzymatic cleavage .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodology : Conduct pharmacokinetic profiling (Cmax, AUC, t1/2) to assess bioavailability limitations. Use microsomal stability assays (CYP450 enzymes) to identify metabolic hotspots. If poor solubility is implicated, employ amorphous solid dispersion or lipid-based formulations to enhance oral absorption .

Q. What computational tools predict off-target interactions for this compound?

- Methodology : Use PASS Online for broad-spectrum activity prediction and SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, ion channels). Validate with SPR (surface plasmon resonance) screening against a panel of recombinant proteins .

Methodological Notes

- Synthetic Optimization : For the ethyl linker between pyrazole and acetamide, optimize reaction time and solvent polarity (e.g., DMF vs. THF) to prevent premature hydrolysis of the acetamide .

- Analytical Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to resolve ambiguities in NMR assignments, particularly for stereoelectronic effects of the trifluoromethyl group .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for sulfonylations) and biological assay protocols in detail to address variability in inter-lab results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.